molecular formula C10H10FN B13956880 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine

5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine

Cat. No.: B13956880
M. Wt: 163.19 g/mol
InChI Key: BUZUSINGYUABQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine: is a heterocyclic compound with the molecular formula C10H10FN . This compound features a cyclopenta[c]pyridine core structure, which is a fused ring system containing both a cyclopentane and a pyridine ring. The presence of an ethyl group at the 5-position and a fluorine atom at the 1-position adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine: This compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. It serves as a lead compound in drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and specialty materials. It is also employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

  • 5-ethyl-1-chloro-7H-cyclopenta[c]pyridine
  • 5-ethyl-1-bromo-7H-cyclopenta[c]pyridine
  • 5-ethyl-1-iodo-7H-cyclopenta[c]pyridine

Uniqueness: The presence of the fluorine atom in 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it distinct from its halogenated analogs and contribute to its potential as a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine

InChI

InChI=1S/C10H10FN/c1-2-7-3-4-9-8(7)5-6-12-10(9)11/h3,5-6H,2,4H2,1H3

InChI Key

BUZUSINGYUABQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC2=C1C=CN=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.